molecular formula C24H20ClN5O2S B2834689 N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 893787-88-7

N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2834689
CAS No.: 893787-88-7
M. Wt: 477.97
InChI Key: CYNGGCKWFXVKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 893787-88-7) is a synthetic small molecule with a molecular formula of C 24 H 20 ClN 5 O 2 S and a molecular weight of 477.97 g/mol . This complex chemical structure integrates a [1,2,3]triazolo[1,5-a]quinazoline core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound is further functionalized with a 4-ethylbenzenesulfonyl group and an N-benzyl moiety, making it a valuable chemical tool for exploratory research in drug discovery. Compounds featuring the triazoloquinazoline scaffold are of significant interest in neuroscience and pharmacology research. While the specific mechanism of action for this exact molecule is not yet fully elucidated in the public domain, structural analogues based on the triazolo-benzodiazepine core have been investigated for their potential to interact with neurotransmitter transporters . For instance, related molecules have been studied in silico for their binding affinity to the Drosophila melanogaster dopamine transporter (dDAT), suggesting a potential research application in the study of central nervous system (CNS) targets . This makes the compound a candidate for use in biochemical assays, target validation, and as a starting point for the design of novel pharmacological probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can order this compound with various packaging options to suit their experimental needs. For specific data, including certificates of analysis (COA), please contact our customer support team.

Properties

IUPAC Name

N-benzyl-7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-2-16-8-11-19(12-9-16)33(31,32)24-23-27-22(26-15-17-6-4-3-5-7-17)20-14-18(25)10-13-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGGCKWFXVKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various organic solvents such as dichloromethane and toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it relevant for therapeutic applications. Notably, it has been studied for its potential interactions with specific molecular targets within cells.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine may inhibit tumor growth through specific signaling pathways associated with cancer proliferation. This makes it a candidate for further investigation in oncology.
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various pathogens. Research is ongoing to evaluate its effectiveness as a potential antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. This application could be significant in treating chronic inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multiple synthetic steps to construct its complex structure while ensuring high purity and yield. Various chemical reactions can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Research findings have highlighted the compound's potential through various studies:

  • In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit specific cancer cell lines, indicating its potential as an anticancer agent.
  • Animal Models : Preliminary animal studies have shown promise in reducing tumor size and improving survival rates when administered in controlled doses.

Mechanism of Action

The mechanism of action of N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The triazoloquinazoline scaffold is shared among several analogs, but key structural variations significantly impact biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight Key Biological Findings
N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine 7-Cl, 4-ethylbenzenesulfonyl, N-benzyl Not reported Hypothesized enhanced lipophilicity and metabolic stability due to ethylbenzenesulfonyl.
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, phenylsulfonyl, 4-isopropylphenyl Not reported Lower lipophilicity compared to ethylbenzenesulfonyl analogs; moderate solubility .
N-Butyl-3-(4-chlorophenyl)-N-methyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Cl-phenyl, N-butyl-N-methyl 365.865 Reduced steric bulk may improve binding kinetics but lower target specificity .
3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-NO₂-phenyl 306.28 Electron-withdrawing nitro group may enhance electrophilic interactions but reduce stability .
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Thieno-fused core with 1,2,4-oxadiazole motifs Varies Superior anticancer activity (e.g., GP = 81.85% against Renal Cancer UO-31) vs. quinazolines .

Key Research Findings

Anticancer Activity: Triazoloquinazolines (e.g., compound 6a in ) showed low activity against renal cancer (UO-31 cell line, GP = 81.85%) . Thieno-fused triazolopyrimidines demonstrated higher anticancer potency, attributed to improved electron distribution and binding affinity from the thiophene ring .

Aromatic Substituents: Chlorophenyl () and nitrophenyl () groups may alter π-π stacking interactions with biological targets but could reduce metabolic stability .

Synthetic Accessibility: Thieno-fused analogs () are synthesized via azide cycloaddition with Gewald thiophenes, offering high yields (~70–90%) . Quinazoline derivatives often require multi-step protocols, limiting scalability compared to domino reactions used for thieno analogs .

Q & A

Basic: What are the recommended synthetic strategies for preparing N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Triazole-quinazoline core formation : Cyclization of substituted quinazoline precursors with azide derivatives under controlled conditions (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Sulfonylation : Introduction of the 4-ethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions .
  • N-Benzylation : Reaction of the amine group with benzyl halides in the presence of a base (e.g., K₂CO₃) .
    Key purification steps include column chromatography (hexane:ethyl acetate gradients) and recrystallization .

Basic: How is structural characterization of this compound performed to confirm its identity and purity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • ¹H/¹³C-NMR : To verify substituent positions and integration ratios (e.g., benzyl protons at δ ~4.7 ppm, aromatic protons in the quinazoline core) .
  • IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1360 cm⁻¹, triazole C-N stretches at ~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ calculated vs. observed) .
  • Elemental Analysis : To validate C, H, N, and S content .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays .
  • Cytotoxicity screening : Employ Daphnia magna assays for rapid ecotoxicological profiling or mammalian cell lines (e.g., MTT assays) to assess apoptosis pathways .
  • Receptor binding studies : Radioligand displacement assays to determine affinity for specific receptors (e.g., GPCRs) .
    Note : Biological activity may vary with substituent modifications (e.g., 4-ethyl vs. 4-methyl groups on the sulfonyl moiety) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with modifications to the benzyl, sulfonyl, or quinazoline moieties .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfonyl as a hydrogen bond acceptor) using 3D-QSAR models .
  • Bioisosteric replacement : Replace the triazole ring with other heterocycles (e.g., imidazole) to assess activity retention .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproducibility checks : Verify experimental conditions (e.g., solvent, pH, temperature) and cell line authenticity .
  • Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may skew results .
  • Meta-analysis : Compare data across studies while controlling for variables like assay type (e.g., enzymatic vs. cell-based) .
  • Dose-response validation : Confirm activity across multiple concentrations to rule out false positives/negatives .

Advanced: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

  • Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation/hydrolysis .
  • Moisture control : Use desiccants (silica gel) in sealed containers to avoid sulfonyl group degradation .
  • Periodic stability testing : Monitor purity via HPLC every 6 months and characterize degradation products with LC-MS .

Advanced: How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO:PBS mixtures (<1% DMSO) or cyclodextrin-based formulations .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Advanced: What techniques are used to study molecular interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.